molecular formula C11H6F3KN2O3 B13486531 potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate

potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B13486531
M. Wt: 310.27 g/mol
InChI Key: ZVNQNLWJHXGIOH-UHFFFAOYSA-M
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Description

Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C11H7F3N2O3K. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a pyrazole ring, and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 4-hydroxy-1H-pyrazole-3-carboxylic acid with 2-(trifluoromethyl)phenylboronic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups may also participate in hydrogen bonding interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is unique due to its combination of a pyrazole ring with a trifluoromethyl group and a carboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H6F3KN2O3

Molecular Weight

310.27 g/mol

IUPAC Name

potassium;4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate

InChI

InChI=1S/C11H7F3N2O3.K/c12-11(13,14)6-3-1-2-4-7(6)16-5-8(17)9(15-16)10(18)19;/h1-5,17H,(H,18,19);/q;+1/p-1

InChI Key

ZVNQNLWJHXGIOH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C(=N2)C(=O)[O-])O.[K+]

Origin of Product

United States

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